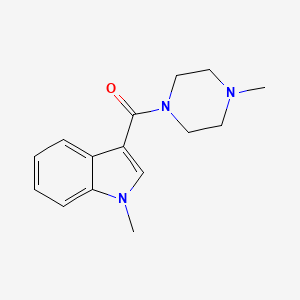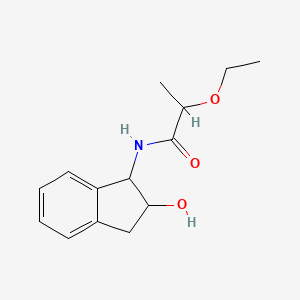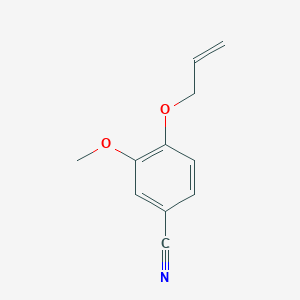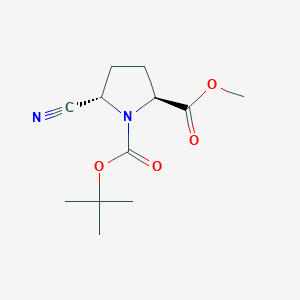
(1-Methylindol-3-yl)-(4-methylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylindol-3-yl)-(4-methylpiperazin-1-yl)methanone, also known as MIPT, is a synthetic compound that belongs to the tryptamine family. It has been widely studied for its potential therapeutic applications, particularly in the field of neuroscience. MIPT is a psychoactive compound that has been shown to have a range of effects on the central nervous system, including changes in mood, perception, and behavior. In
作用机制
The exact mechanism of action of (1-Methylindol-3-yl)-(4-methylpiperazin-1-yl)methanone is not well understood, but it is believed to work by binding to and activating serotonin receptors in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep, among other things. By binding to serotonin receptors, this compound may be able to modulate the activity of these neurotransmitters, leading to changes in mood, perception, and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to changes in mood and perception. This compound has been shown to have both stimulant and hallucinogenic effects, and its effects can vary depending on the dose and route of administration.
实验室实验的优点和局限性
One of the advantages of using (1-Methylindol-3-yl)-(4-methylpiperazin-1-yl)methanone in lab experiments is that it is a well-studied compound that has been shown to have a range of effects on the central nervous system. This makes it a useful tool for studying the mechanisms of action of different drugs and for exploring the potential therapeutic applications of this compound. However, one of the limitations of using this compound in lab experiments is that it is a psychoactive compound that can have a range of effects on the behavior of test subjects. This can make it difficult to interpret the results of experiments and to draw meaningful conclusions.
未来方向
There are many potential future directions for research on (1-Methylindol-3-yl)-(4-methylpiperazin-1-yl)methanone. One area of research that is currently being explored is the potential therapeutic applications of this compound, particularly in the treatment of mood disorders and other mental health conditions. Another area of research is the development of new compounds that are based on the structure of this compound, with the hope of creating compounds that have similar effects but with fewer side effects and greater therapeutic potential. Additionally, there is ongoing research into the mechanisms of action of this compound and other psychoactive compounds, with the hope of gaining a better understanding of how these compounds work and how they can be used to treat a range of different conditions.
合成方法
(1-Methylindol-3-yl)-(4-methylpiperazin-1-yl)methanone can be synthesized through a number of different methods, including the reaction of indole-3-acetaldehyde with 4-methylpiperazine in the presence of a reducing agent, such as sodium borohydride. Another method involves the reaction of 1-methylindole-3-carboxaldehyde with 4-methylpiperazine in the presence of a palladium catalyst. Both of these methods have been used successfully to produce high yields of this compound.
科学研究应用
(1-Methylindol-3-yl)-(4-methylpiperazin-1-yl)methanone has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a range of effects on the central nervous system, including changes in mood, perception, and behavior. This compound has been used in a number of different research studies, including studies of the effects of psychoactive compounds on the brain, studies of the mechanisms of action of different drugs, and studies of the potential therapeutic applications of this compound.
属性
IUPAC Name |
(1-methylindol-3-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-16-7-9-18(10-8-16)15(19)13-11-17(2)14-6-4-3-5-12(13)14/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAVGLBIANTSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6640643.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B6640651.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide](/img/structure/B6640654.png)
![1-benzoyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-3-carboxamide](/img/structure/B6640658.png)

![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-(5-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6640684.png)
![6-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide](/img/structure/B6640689.png)
![5-tert-butyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B6640693.png)


![2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methyl]-1-propan-2-ylguanidine;hydroiodide](/img/structure/B6640730.png)
![2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol](/img/structure/B6640732.png)